molecular formula C6H12ClNO3 B3380068 Rel-(3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride CAS No. 1807938-48-2

Rel-(3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride

Cat. No.: B3380068
CAS No.: 1807938-48-2
M. Wt: 181.62
InChI Key: INFAGHWRLYMQRH-TYSVMGFPSA-N
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Description

Rel-(3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride is a chiral compound that has garnered interest in various fields of scientific research due to its unique structural and chemical properties. This compound is particularly notable for its applications in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the reaction of a chiral amine with a suitable carboxylic acid derivative under controlled conditions to form the morpholine ring. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which is crucial for maintaining the stereochemical integrity of the product.

Chemical Reactions Analysis

Types of Reactions

Rel-(3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different amine derivatives.

Scientific Research Applications

Rel-(3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: This compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.

    Industry: In industrial applications, it is used in the production of fine chemicals and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which Rel-(3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Rel-(3R,5R)-5-methylmorpholine-3-carboxylic acid: The non-hydrochloride form of the compound.

    Rel-(3R,5R)-5-methylmorpholine-3-carboxamide: A structurally similar compound with an amide group instead of a carboxylic acid.

    Rel-(3R,5R)-5-methylmorpholine-3-carboxylate: An ester derivative of the compound.

Uniqueness

Rel-(3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it particularly valuable in applications where precise control over stereochemistry is crucial.

Properties

IUPAC Name

(3R,5R)-5-methylmorpholine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-4-2-10-3-5(7-4)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFAGHWRLYMQRH-TYSVMGFPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCC(N1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COC[C@@H](N1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rel-(3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride
Reactant of Route 2
Rel-(3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride
Reactant of Route 3
Rel-(3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride
Reactant of Route 4
Rel-(3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride
Reactant of Route 5
Rel-(3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride
Reactant of Route 6
Rel-(3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride

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